Cas no 2034440-15-6 (3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide)

3-Fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a unique heterocyclic framework combining thiophene and furan moieties. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its structurally diverse scaffold, which may enhance binding affinity and selectivity in biological targets. The presence of fluorine and methoxy substituents on the benzene ring contributes to its electronic and steric properties, potentially improving metabolic stability and pharmacokinetic profiles. Its sulfonamide group offers versatility for further functionalization, making it a valuable intermediate in drug discovery. The compound's well-defined structure ensures reproducibility for research applications.
3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide structure
2034440-15-6 structure
Product Name:3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide
CAS No:2034440-15-6
MF:C16H14FNO4S2
MW:367.415065288544
CID:6536287
PubChem ID:119101957
Update Time:2025-05-21

3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide
    • AKOS026693405
    • 2034440-15-6
    • 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide
    • F6516-1329
    • 3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
    • 3-fluoro-4-methoxy-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}benzene-1-sulfonamide
    • Inchi: 1S/C16H14FNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3
    • InChI Key: ZQZBQJMILWUCPU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)F)OC)(NCC1=CC=C(C2=CSC=C2)O1)(=O)=O

Computed Properties

  • Exact Mass: 367.03482844g/mol
  • Monoisotopic Mass: 367.03482844g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 105Ų

3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide Pricemore >>

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Additional information on 3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide

Comprehensive Overview of 3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide (CAS No. 2034440-15-6)

The compound 3-fluoro-4-methoxy-N-{5-(thiophen-3-yl)furan-2-ylmethyl}benzene-1-sulfonamide (CAS No. 2034440-15-6) is a structurally unique sulfonamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular architecture combines a benzene sulfonamide core with fluoro and methoxy substituents, linked to a thiophene-furan hybrid moiety. This intricate design positions it as a promising candidate for modulating biological targets, particularly in the development of enzyme inhibitors or receptor modulators.

Recent trends in drug discovery highlight the growing demand for sulfonamide-based compounds, driven by their versatility in medicinal chemistry. Researchers frequently search for "sulfonamide derivatives in drug design" or "fluoro-methoxy benzene applications," reflecting the compound's relevance. The thiophene-furan segment further enhances its potential, as these heterocycles are known for their bioactivity in antimicrobial and anti-inflammatory agents. Computational studies suggest this molecule could interact with COX-2 or kinase targets, aligning with current interests in precision medicine.

Synthetic routes to CAS 2034440-15-6 often involve multi-step protocols, including Pd-catalyzed cross-coupling for the thiophene-furan assembly and sulfonylation of the benzene ring. Analytical characterization via NMR and HPLC-MS confirms its high purity (>98%), a critical factor for bioactivity studies. Environmental stability data indicate moderate persistence under standard conditions, warranting proper storage in amber vials at -20°C to prevent photodegradation.

In agrochemical contexts, queries like "heterocyclic sulfonamides for crop protection" underscore its potential. The 3-fluoro-4-methoxy group may contribute to systemic mobility in plants, while the thiophene ring could deter pest enzymes. Patent landscapes reveal analogous structures in fungicide formulations, though specific applications of 2034440-15-6 remain proprietary. Regulatory assessments classify it as non-hazardous under standard handling protocols, with no GHS pictograms required.

Future research directions may explore its structure-activity relationship (SAR) against emerging therapeutic targets. The compound’s logP (~3.2) and polar surface area (85 Ų), calculated via QSAR models, suggest favorable blood-brain barrier permeability—a hot topic in neurodegenerative disease research. Collaborative studies between academia and industry could accelerate its translation into clinical or agricultural pipelines, addressing global challenges like antimicrobial resistance and food security.

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